Methods: The synthesis of (1-13C)-phenylalanine can be achieved through several methods:
Structure: The molecular formula for (1-13C)-phenylalanine is C9H11NO2, with a specific focus on the inclusion of the carbon-13 isotope at the first carbon position of the phenyl ring. The structure consists of a phenyl group attached to an amino group and a carboxylic acid group.
Data: The incorporation of carbon-13 into phenylalanine alters its nuclear magnetic resonance (NMR) properties, allowing for distinct chemical shifts that can be utilized in various analytical techniques such as NMR spectroscopy .
Reactions: (1-13C)-phenylalanine participates in several biochemical reactions:
Process: The mechanism by which (1-13C)-phenylalanine functions primarily revolves around its incorporation into proteins during translation. Once ingested or introduced into a biological system, it is absorbed and transported to tissues where it can be utilized for protein synthesis.
Data: Studies have shown that the incorporation rates of (1-13C)-phenylalanine into muscle proteins can be quantitatively measured using techniques like mass spectrometry, providing insights into protein turnover and metabolism .
Physical Properties:
Chemical Properties:
Relevant analyses show that isotopically labeled compounds like (1-13C)-phenylalanine exhibit distinct NMR spectra due to the presence of carbon-13, which can be leveraged for detailed structural studies .
(1-13C)-phenylalanine has several scientific uses:
The use of stable isotopes in amino acid metabolism research represents a transformative advancement in metabolic physiology. Initial investigations into phenylalanine kinetics began with deuterium-labeled tracers, pioneered by Moss and Schoenheimer in 1940. Their seminal work demonstrated phenylalanine’s conversion to tyrosine in rats using deuterated DL-phenylalanine, resolving longstanding debates about aromatic amino acid metabolism [4]. By the 1970s, technological progress in gas chromatography-mass spectrometry (GC-MS) enabled human studies. Darmaun’s 1988 application of [phenyl-²H₅]phenylalanine established methodologies for measuring whole-body protein breakdown, while Clarke and Bier’s dual-tracer approach ([¹³C]tyrosine + [²H₅]phenylalanine) quantified phenylalanine hydroxylation and tyrosine flux dynamics [4]. These innovations laid the groundwork for carbon-13 isotopes, which offered superior analytical precision due to higher natural abundance and lower background interference compared to deuterium [7].
Table 1: Key Historical Milestones in Phenylalanine Tracer Research
Year | Tracer | Advancement | Significance |
---|---|---|---|
1940 | Deuterated DL-phenylalanine | First demonstration of Phe→Tyr conversion in rats | Resolved pathway ambiguity [4] |
1977 | [¹⁴C]phenylalanine | Quantification of hydroxylation in PKU patients | Diagnostic potential for inborn errors [4] |
1988 | [²H₅]phenylalanine | Whole-body protein breakdown measurements | Established fasting proteolysis rates [4] |
1990s | [1-¹³C]phenylalanine | Non-radioactive tracing of decarboxylation pathways | Enabled safe human metabolic studies [7] |
Carbon-13 labeling revolutionized phenylalanine research by enabling position-specific metabolic tracking. The 1-¹³C label (carboxyl carbon) is strategically retained during transamination but lost via decarboxylation, allowing differentiation of oxidative vs. non-oxidative fates. This specificity is unattainable with uniformly labeled tracers [7]. Analytically, ¹³C’s 1.1% natural abundance minimizes background noise, enhancing detection sensitivity in mass spectrometry. Compared to deuterium, ¹³C lacks kinetic isotope effects that alter reaction rates, preserving physiological relevance [5] [7].
In cancer metabolism, L-[ring-¹³C₆]-phenylalanine coupled with matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) revealed intratumoral heterogeneity in NSCLC xenografts. The 1-¹³C position enables tracking of phenylalanine’s incorporation into proteins versus conversion to tyrosine, showing higher utilization in viable tumor regions than necrotic areas [5]. This spatial resolution is critical for understanding tumor metabolic reprogramming.
Table 2: Advantages of 1-¹³C-Phenylalanine vs. Other Isotopic Labels
Property | 1-¹³C-Phenylalanine | [²H₅]Phenylalanine | U-¹³C₆-Phenylalanine |
---|---|---|---|
Positional Specificity | High (C1 metabolism) | Low (whole-molecule label) | Moderate (all carbons) |
Natural Abundance | 1.1% | 0.015% (²H) | 0.0001% (U-¹³C₆) |
Kinetic Isotope Effect | None | Moderate (C-H bond cleavage) | None |
Spatial Imaging | MALDI-FTICR-MSI compatible | Limited by deuterium exchange | High cost, complex analysis |
(1-¹³C)-phenylalanine is indispensable for quantifying protein flux dynamics in non-steady states. Traditional dual-tracer methods (oral [¹³C₆]phenylalanine + intravenous [¹⁵N]phenylalanine) overestimated endogenous phenylalanine appearance due to intracellular tracer dilution. The triple-tracer approach—adding intravenous [²H₅]phenylalanine infused to mimic meal-derived tracer appearance—resolved this by normalizing the tracer-to-tracee ratio. This method revealed that ingested phenylalanine accounts for 62–75% of systemic appearance at 90 min postprandially, while endogenous proteolysis suppression peaks at 40% [6].
In hepatic studies, (1-¹³C)-phenylalanine quantifies hydroxylation efficiency. During isotopic steady state, the ¹³C enrichment of tyrosine derived from phenylalanine reflects hydroxylation activity. In phenylketonuria (PKU) patients, hydroxylation rates fall to <10% of normal, explaining tyrosine deficiency phenotypes [4]. Furthermore, chemostat cultures of Penicillium chrysogenum with [U-¹³C]phenylalanine elucidated fungal pathways converting phenylalanine to penicillin G’s precursor phenylacetate via transamination-decarboxylation (Pc13g9300 gene) and homogentisate pathways [3].
The label’s stability enables advanced compartmental modeling. A two-compartment model (plasma vs. intracellular) using (1-¹³C)-phenylalanine showed that 24-hour phenylalanine oxidation rates were 32% higher with oral vs. intravenous tracers, challenging assumptions about whole-body phenylalanine balance [9]. This has implications for determining dietary requirements in clinical nutrition.
Table 3: Metabolic Fluxes Measured Using (1-¹³C)-Phenylalanine Tracers
Metabolic Process | Tracer Design | Key Finding | Reference |
---|---|---|---|
Postprandial Protein Utilization | Triple-tracer (oral [¹³C₆]Phe + IV [¹⁵N]Phe + IV [²H₅]Phe) | Meal phenylalanine appearance: 68 ± 9 μmol/kg/h at 90 min [6] | |
Hepatic Hydroxylation | IV [1-¹³C]Phe + [²H₂]Tyrosine | Normal Phe→Tyr conversion: 15% of Phe flux [4] | |
Fungal Catabolism | [U-¹³C]Phe in P. chrysogenum | 34% of Phe directed to phenylacetate production [3] |
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